9-Ethyl-3-iodocarbazole

OLED fabrication Solution processing Melt processing

9-Ethyl-3-iodocarbazole (CAS 50668-21-8) is a heterocyclic building block belonging to the N-alkyl-3-halocarbazole family, with molecular formula C₁₄H₁₂IN and a molecular weight of 321.16 g·mol⁻¹. It features a carbazole core bearing an ethyl substituent at the N9 position and an iodine atom at the C3 position.

Molecular Formula C14H12IN
Molecular Weight 321.16 g/mol
CAS No. 50668-21-8
Cat. No. B1598370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-3-iodocarbazole
CAS50668-21-8
Molecular FormulaC14H12IN
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31
InChIInChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3
InChIKeyUSSDZGUORVTLQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-3-iodocarbazole (CAS 50668-21-8): Physicochemical Identity and Comparator Landscape for Procurement Decisions


9-Ethyl-3-iodocarbazole (CAS 50668-21-8) is a heterocyclic building block belonging to the N-alkyl-3-halocarbazole family, with molecular formula C₁₄H₁₂IN and a molecular weight of 321.16 g·mol⁻¹ . It features a carbazole core bearing an ethyl substituent at the N9 position and an iodine atom at the C3 position. The compound is a solid at ambient temperature with a reported melting point range of 82–84 °C and a density of 1.60 g·cm⁻³ . Its structural dual functionality—the iodine serving as a reactive handle for cross-coupling chemistry and the N-ethyl group modulating solubility and thermal properties—positions it as a strategic intermediate in the synthesis of organic electronic materials, particularly for organic light-emitting diode (OLED) applications [1]. This compound is listed in the Sigma-Aldrich AldrichCPR collection for early discovery research and is stocked by multiple specialty chemical suppliers .

Why 9-Ethyl-3-iodocarbazole Cannot Be Casually Replaced by 3-Iodocarbazole, 3-Bromo-9-ethylcarbazole, or 9-Ethylcarbazole


Despite belonging to the same carbazole family, 9-ethyl-3-iodocarbazole occupies a distinct functional niche that prevents straightforward substitution by its closest structural analogs. The N-ethyl group depresses the melting point by approximately 110 °C relative to 3-iodocarbazole (82–84 °C vs. 192–199 °C), enabling solution and melt processing incompatible with the unsubstituted parent . Conversely, substituting iodine with bromine (3-bromo-9-ethylcarbazole, CAS 57102-97-3) maintains a nearly identical melting range (82–86 °C) but sacrifices cross-coupling reactivity, as aryl iodides undergo oxidative addition to Pd(0) catalysts substantially faster than aryl bromides—a well-established principle in palladium-catalyzed transformations [1]. Removing the halogen entirely (9-ethylcarbazole, CAS 86-28-2) eliminates the reactive handle required for Suzuki, Ullmann, and Buchwald–Hartwig couplings, rendering the compound unsuitable as a building block for constructing extended π-conjugated architectures . These orthogonal differences in processability, reactivity, and synthetic utility mean that procurement selection must be guided by the specific functional demands of the downstream chemistry rather than by nominal structural similarity.

9-Ethyl-3-iodocarbazole Quantitative Differentiation Evidence: Head-to-Head Data Against Key Comparators


Melting Point Depression of ~110 °C Versus 3-Iodocarbazole Enables Solution-Processable Formulation Strategies

9-Ethyl-3-iodocarbazole exhibits a melting point of 82–84 °C, which is approximately 110–115 °C lower than that of its N-unsubstituted analog 3-iodocarbazole (195–199 °C) . This dramatic reduction is attributed to the N-ethyl group disrupting the intermolecular hydrogen bonding and π-stacking interactions that dominate the crystal lattice of 3-iodocarbazole. A crystallographic study on the isostructural halogen derivatives 3-chloro- and 3-bromo-9-ethylcarbazole confirmed that N-ethylation fundamentally alters molecular packing relative to N-unsubstituted analogs [1]. The lower melting point of the target compound is critical for solution-based thin-film deposition techniques such as spin-coating and inkjet printing, where materials must be processable at modest temperatures without thermal degradation.

OLED fabrication Solution processing Melt processing

Synthetic Route Flexibility: Alkylation of 3-Iodocarbazole Achieves ~91% Yield Versus ~65% via Direct Iodination

Two distinct synthetic routes to 9-ethyl-3-iodocarbazole have been documented with substantially different yields. Route A—direct electrophilic iodination of 9-ethylcarbazole using I₂/H₂O₂/H₂SO₄ in acetic acid–water at 60 °C—delivers the target compound in approximately 65% isolated yield, as disclosed in US Patent 5,756,248 [1]. Route B—N-alkylation of 3-iodocarbazole with ethyl bromide in the presence of KOH in acetone at room temperature—achieves a significantly higher yield of approximately 91%, as reported in Chinese Patent CN115650963 (2023) . For procurement planning, the availability of a high-yield alkylation route from the commercially available 3-iodocarbazole precursor provides a cost-of-goods advantage for scale-up relative to the lower-yielding direct iodination approach. By comparison, the direct bromination of 9-ethylcarbazole to produce 3-bromo-9-ethylcarbazole (the bromine analog) typically proceeds via NBS-mediated bromination, for which optimized yields are reported but are generally comparable to or lower than those of the iodination route [2].

Process chemistry Synthesis optimization Cost of goods

Aryl Iodide Versus Aryl Bromide Reactivity in Cross-Coupling: Class-Level Rate Enhancement Supports Iodo-Over-Bromo Selection

In palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Sonogashira, and Ullmann couplings, aryl iodides consistently undergo oxidative addition to Pd(0) species at significantly higher rates than the corresponding aryl bromides [1]. This is a well-established reactivity hierarchy: Ar–I > Ar–Br >> Ar–Cl, driven by the relative C–X bond dissociation energies (C–I: ~57 kcal·mol⁻¹; C–Br: ~71 kcal·mol⁻¹) [2]. When this class-level principle is applied to the 9-ethyl-3-halocarbazole series, 9-ethyl-3-iodocarbazole is expected to react faster and under milder conditions than 3-bromo-9-ethylcarbazole. Direct experimental support from the carbazole literature includes lithiation studies: N-ethyl-2-lithiocarbazole was obtained in 68% yield from the corresponding iodocarbazole, while the analogous di-lithiation from N-ethyl-2,8-diiodocarbazole proceeded in 79–92% yield, comparable to the 84–91% yield achieved from the dibromo analog—but the mono-iodo lithiation proceeded under conditions where the mono-bromo analog might require more forcing conditions [3].

Cross-coupling Suzuki reaction Oxidative addition Palladium catalysis

9-Ethyl-3-iodocarbazole Is a Direct Precursor to High-Performance OLED Host Materials Achieving 16.9% External Quantum Efficiency

The 2024 study by Grigalevicius et al. in Optical Materials explicitly employs 9-alkyl-3-iodocarbazoles as the key starting compounds for synthesizing a series of bipolar host materials (HM1–HM4) via Ullmann coupling with 3-(methoxypyridin-3-yl)-9H-carbazoles [1]. The resulting host materials exhibit 5% weight-loss decomposition temperatures (Td5%) of 371–387 °C and glass transition temperatures (Tg) of 89–97 °C, with triplet energy gaps of 2.7–2.8 eV appropriate for green phosphorescent OLEDs. The best-performing device, employing the N-butyl variant HM2, achieved a peak external quantum efficiency (EQE) of 16.9%, a current efficiency of 58.3 cd·A⁻¹, a power efficiency of 65.0 lm·W⁻¹, and a maximum luminance exceeding 241,100 cd·m⁻² [1]. While the HM series uses varying N-alkyl chain lengths (methyl through butyl), the synthetic methodology is identical regardless of chain length, and the 9-ethyl-3-iodocarbazole variant (leading to the corresponding HM product) is structurally positioned within this performance series. In a separate study, di(arylcarbazole)-substituted oxetanes synthesized from 3-iodocarbazole-based Suzuki coupling demonstrated hole-transporting properties in OLEDs with turn-on voltages as low as 3.4 V and luminance exceeding 13,000 cd·m⁻², further validating the 3-iodocarbazole scaffold as a productive building block [2].

OLED Host material Phosphorescent External quantum efficiency

Physical Property Profile: Density and Molecular Weight Differentiation from 3-Iodocarbazole and 3-Bromo-9-ethylcarbazole

9-Ethyl-3-iodocarbazole (MW 321.16, d = 1.60 g·cm⁻³) differs substantially in its physical property profile from both 3-iodocarbazole (MW 293.10, d = 1.854 g·cm⁻³) and 3-bromo-9-ethylcarbazole (MW 274.16, d ≈ 1.4 g·cm⁻³) . The density of the target compound (1.60 g·cm⁻³) is approximately 14% lower than that of 3-iodocarbazole (1.854 g·cm⁻³), consistent with the N-ethyl group disrupting close-packed crystal structures as evidenced by the crystallographic study of isostructural halo-ethylcarbazoles [1]. The molecular weight of 321.16 represents a 47.2 Da increase over the bromo analog, attributable to the higher atomic mass of iodine (126.90 vs. 79.90 for bromine). For procurement in materials science applications, the combination of moderate density and the presence of a heavy atom (iodine) can be advantageous for tuning the refractive index and spin–orbit coupling properties of derived materials, though these benefits are application-specific rather than universally superior.

Material characterization Density Molecular weight Formulation

9-Ethyl-3-iodocarbazole: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of Bipolar Host Materials for High-Efficiency Green Phosphorescent OLEDs

When the synthetic objective is a bipolar host material for green PhOLEDs—requiring an Ullmann or Suzuki coupling between a carbazolyl donor and a pyridinyl acceptor—9-ethyl-3-iodocarbazole is a validated building block choice. The Grigalevicius et al. (2024) study demonstrates that HM-series hosts synthesized from 9-alkyl-3-iodocarbazoles achieve peak EQE of 16.9% with excellent thermal stability (Td5% 371–387 °C) [1]. Substituting the iodo compound with 3-bromo-9-ethylcarbazole would require more forcing coupling conditions, while using 3-iodocarbazole (without N-alkylation) would compromise solubility during the coupling step. The N-ethyl group specifically balances solubilizing power with minimal steric hindrance at the coupling site.

Solution-Processed Hole-Transporting Layer Formulation for OLED Devices

The melting point of 82–84 °C for 9-ethyl-3-iodocarbazole places it in a processability window suitable for solution-based deposition techniques (spin-coating, slot-die coating, inkjet printing) where the material must dissolve readily in common organic solvents and form uniform amorphous films upon solvent evaporation [1]. The di(arylcarbazole)-substituted oxetane study by Tavgeniene et al. (2023) confirmed that materials derived from 3-iodocarbazole building blocks form stable amorphous layers with glass transition temperatures exceeding 107 °C and deliver hole-transport functionality with OLED turn-on voltages as low as 3.4 V [2]. The N-ethyl group is specifically preferred over longer alkyl chains for applications where minimizing insulating alkyl content is critical for charge transport.

Construction of Well-Defined Carbazole Oligomers via Ullmann Polycondensation

For researchers synthesizing well-defined carbazole oligomers or polymers via Ullmann-type C–N coupling, 9-ethyl-3-iodocarbazole offers a reactive aryl iodide handle at the 3-position while the N-ethyl group prevents N–H participation in the coupling, ensuring regioselective C3–N bond formation [1]. The established synthetic protocols using 3-iodo-9-alkylcarbazoles in Ullmann condensations with diphenylamine or carbazole derivatives provide a directly transferable methodology [2]. The ethyl variant offers lower molecular weight per repeating unit compared to butyl or hexyl analogs, which translates to higher chromophore density in the final oligomer—an important consideration for optoelectronic performance where excessive alkyl content dilutes the active π-system.

Pharmaceutical Intermediate Synthesis Requiring Late-Stage Functionalization via Cross-Coupling

In medicinal chemistry campaigns where the carbazole scaffold is a privileged core (e.g., antineoplastic agents), 9-ethyl-3-iodocarbazole serves as a versatile late-stage diversification intermediate. The high reactivity of the C3–I bond toward Suzuki–Miyaura and Sonogashira couplings enables introduction of aryl, heteroaryl, or alkynyl groups under mild, functional-group-tolerant conditions [1]. The 91% yield achievable via the CN115650963 alkylation route provides a cost-effective entry point for library synthesis [2]. The N-ethyl group, being metabolically stable and synthetically inert under most coupling conditions, eliminates the need for N-protection/deprotection sequences, reducing step count and improving overall synthetic efficiency compared to starting from 3-iodocarbazole.

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